molecular formula C13H13F2N3O B2433716 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1334376-13-4

3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2433716
CAS No.: 1334376-13-4
M. Wt: 265.264
InChI Key: WPFDILYHKYDURG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group substituted with two fluorine atoms and an imidazole ring

Mechanism of Action

Target of Action

The primary targets of the compound “3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” are currently unknown. Imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Imidazole derivatives are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The affected pathways and their downstream effects would depend on the compound’s primary targets and mode of action, which are currently unknown.

Pharmacokinetics

The trifluoroethyl group in the compound could potentially increase the lipophilicity and metabolic stability of pharmaceuticals, making it a valuable synthon for drug development. .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The fluorination of the benzene ring is achieved using reagents such as Selectfluor or Deoxo-Fluor. The imidazole ring is then introduced through a nucleophilic substitution reaction with 2-methylimidazole.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the benzene ring can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies, helping researchers understand cellular processes and interactions.

Medicine: The compound has shown potential in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in various industrial applications.

Comparison with Similar Compounds

  • 3,4-Difluoro-N-(2-(1H-imidazol-1-yl)ethyl)benzamide

  • 3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzene

  • 3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzoic acid

Uniqueness: 3,4-Difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide stands out due to its specific substitution pattern and the presence of the imidazole ring, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)10-2-3-11(14)12(15)8-10/h2-4,6,8H,5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFDILYHKYDURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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